molecular formula C20H22O4 B10825093 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol

Cat. No.: B10825093
M. Wt: 326.4 g/mol
InChI Key: ITDOFWOJEDZPCF-BUXKBTBVSA-N
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Description

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol is a compound of significant interest due to its unique structure and potential applications in various fields of research and industry. This compound, characterized by its complex benzofuran and phenol moieties, exhibits a range of chemical properties that make it valuable for scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol typically involves a multi-step process starting from readily available precursors. Key steps often include:

  • Formation of the benzofuran core through cyclization reactions.

  • Introduction of the methoxy and methyl groups via selective substitution reactions.

  • Attachment of the prop-1-enyl group under controlled conditions to ensure stereochemical integrity.

Industrial Production Methods

Industrial production methods for this compound may employ large-scale batch reactors, optimized for efficient production while maintaining the purity and stereochemical configuration of the compound. The use of advanced catalysts and solvents can enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol undergoes various types of chemical reactions, including:

  • Oxidation: : Conversion to quinone derivatives.

  • Reduction: : Formation of dihydrobenzofuran analogs.

  • Substitution: : Electrophilic aromatic substitution reactions, particularly at the phenol moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Catalysts like palladium on carbon in the presence of hydrogen gas.

  • Substitution: : Lewis acids like aluminum chloride for facilitating aromatic substitutions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced benzofuran compounds, and various substituted phenol analogs.

Scientific Research Applications

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol is utilized in several research domains:

  • Chemistry: : Study of its reactivity and synthesis of complex organic molecules.

  • Biology: : Investigation of its potential as a bioactive compound with therapeutic properties.

  • Medicine: : Evaluation of its pharmacological effects and potential as a drug candidate.

  • Industry: : Use as a chemical intermediate in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol exerts its effects involves interaction with specific molecular targets. The benzofuran and phenol moieties may bind to enzymes or receptors, modulating biochemical pathways and leading to various biological outcomes. The exact molecular targets and pathways can be elucidated through detailed biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

Compounds structurally related to 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol include:

  • 2-methoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol

  • 2-methoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-1-benzofuran-2-yl)phenol

  • 4-(7-methoxy-3-methyl-5-prop-1-enyl-1-benzofuran-2-yl)phenol

Uniqueness

What sets this compound apart from similar compounds is its unique stereochemical configuration and the specific positioning of its functional groups, which contribute to its distinctive chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/t12-,19-/m0/s1

InChI Key

ITDOFWOJEDZPCF-BUXKBTBVSA-N

Isomeric SMILES

CC=CC1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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